N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride
Overview
Description
N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C13H18ClNS2 and its molecular weight is 287.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
- A novel industrial synthesis of sertraline hydrochloride, a closely related compound, is more advantageous than previous methods. It involves using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, resulting in a high purity required for pharmaceutical ingredients (Vukics et al., 2002).
Scaffold in Drug Discovery
- Hexahydro-2H-thieno[2,3-c]pyrrole, a structure related to the compound , is utilized as a low molecular weight polar scaffold in the construction of compound libraries for new drug discovery. This indicates the potential of thiophene-based compounds in medicinal chemistry (Yarmolchuk et al., 2011).
Cellular Imaging and Photocytotoxicity
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showcase unprecedented photocytotoxicity in red light and are used for cellular imaging. This suggests the potential application of thiophene-related compounds in medical imaging and cancer treatment (Basu et al., 2014).
Glaucoma Treatment
- Compounds structurally similar to the one have been evaluated for their potential in treating glaucoma. The study optimized various chemical properties to enhance their therapeutic efficacy, indicating the role of thiophene compounds in ocular treatments (Prugh et al., 1991).
Synthesis of Novel Compounds
- Ambient-temperature synthesis techniques have been reported for compounds containing pyridin-2-yl)methanamine, highlighting the ongoing research in synthesizing novel compounds for various applications (Becerra et al., 2021).
Properties
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS2.ClH/c1-10-4-6-12(15-10)8-14(3)9-13-7-5-11(2)16-13;/h4-7H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDPXESAZYCJEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(C)CC2=CC=C(S2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670184 | |
Record name | N-Methyl-1-(5-methylthiophen-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-83-4 | |
Record name | N-Methyl-1-(5-methylthiophen-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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